BenchChemオンラインストアへようこそ!

N-Nicotinoyl Glutamic Acid

Psychopharmacology CNS Depression Tranquilizer Classification

N-Nicotinoyl Glutamic Acid (CAS 113694-83-0, typically employed as the disodium salt ) belongs to a family of acyl-amino acid derivatives formed by coupling nicotinic acid (niacin) to the N-terminus of L-glutamic acid. Characterized early as “Compound I” in the psychotropic literature , it enters a crowded in-class landscape where a single ring substitution (5‑hydroxylation) or a change of the amino acid backbone fundamentally redirects the neuropharmacological profile.

Molecular Formula C11H12N2O5
Molecular Weight 252.22 g/mol
Cat. No. B8464959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nicotinoyl Glutamic Acid
Molecular FormulaC11H12N2O5
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C11H12N2O5/c14-9(15)4-3-8(11(17)18)13-10(16)7-2-1-5-12-6-7/h1-2,5-6,8H,3-4H2,(H,13,16)(H,14,15)(H,17,18)/t8-/m0/s1
InChIKeyAVZPLYMIFGFBRM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nicotinoyl Glutamic Acid: A Sedating–Tranquilizing Amino Acid Conjugate Separates from the Nootropic Pack


N-Nicotinoyl Glutamic Acid (CAS 113694-83-0, typically employed as the disodium salt ) belongs to a family of acyl-amino acid derivatives formed by coupling nicotinic acid (niacin) to the N-terminus of L-glutamic acid. Characterized early as “Compound I” in the psychotropic literature [1], it enters a crowded in-class landscape where a single ring substitution (5‑hydroxylation) or a change of the amino acid backbone fundamentally redirects the neuropharmacological profile. Its identity is confirmed by a molecular formula of C₁₁H₁₂N₂O₅ and a molecular weight of 252.22 g/mol [2].

Why Generic N-Nicotinoyl–Glutamic Acid Substitution Is High Risk Without Pharmacological Verification


In the N‑nicotinoyl amino acid class, seemingly conservative structural modifications produce orthogonal pharmacology. The un‑substituted N‑nicotinoyl glutamate acts as a sedating tranquilizer devoid of myorelaxant activity [1], whereas the 5‑hydroxy derivative (nooglutyl) is a cognition‑enhancing nootropic with positive AMPA‑receptor modulation [2] and the calcium salt of the 5‑hydroxy compound (Ampasse) adds antidepressant and antiparkinsonian efficacy [3]. Substituting one analog for another therefore switches the therapeutic intent from CNS depression to activation, making the generic compound name an unreliable proxy for the expected biological effect.

N-Nicotinoyl Glutamic Acid: Product‑Specific Quantitative Differentiation Evidence


Psychotropic Profile: Sedating Tranquilizer vs. Nootropic‑Anxiolytic for 5‑Hydroxy Analogs

Four newly synthesized N‑nicotinoyl derivatives of glutamic and γ‑aminobutyric acids were systematically evaluated for CNS activity [1]. The panel containing N‑nicotinoyl glutamic acid was classified as “substances of the sedating tranquilizing type without the myorelaxant component” [1], directly contrasting with nooglutyl (N‑5‑hydroxynicotinoyl‑L‑glutamic acid), which is explicitly described as having no anxiolytic activity, no anticonvulsant properties, and no sedation [2]. This makes the parent nicotinoyl‑glutamate the only in‑class candidate that delivers a sedative–tranquilizer fingerprint rather than a pro‑cognitive or antidepressant one.

Psychopharmacology CNS Depression Tranquilizer Classification

Radioprotective Efficacy: Equivalence with In‑Class Nicotinoyl Amino Acids

In a controlled irradiation study (9.5 Gy, NMRI mice), sodium salts of nicotinyl glutamic acid, nicotinyl aspartic acid, and nicotinyl methionyl aspartic acid were compared [1]. No significant difference in survival rate between treated and untreated animals was observed; only a short prolongation of survival time was noted in treated groups [1]. Splenic weight, DNA concentration, hepatic DNA polymerase activity, and brush‑border enzyme activities showed no substance‑specific radioprotective effect [1]. This establishes that N‑nicotinoyl glutamic acid’s radioprotective profile is equivalent to its closest structural congeners and does not provide a selection advantage based on radioprotective potency.

Radiobiology Radiation Protection Amino Acid Conjugates

Structure–Activity Stratification: 5‑Hydroxylation Unlocks Psychotropic Action Absent in the Parent Compound

Patent literature explicitly states that the parent N‑nicotinoyl amino acids possess antihypoxic and antiamnestic activities but lack antidepressant and anxiolytic effects [1]. In contrast, monovalent and divalent salts of N‑(5‑hydroxynicotinoyl)‑L‑glutamic acid are claimed to exhibit “psychotropic (antidepressant and anxiolytic), neuroprotective, geroprotective, and cerebroprotective action” [2]. The difference is attributed to the presence of the 5‑hydroxy group on the pyridine ring, which enables an additional pharmacological dimension not accessible to the un‑substituted compound [2]. This SAR rule—hydroxylation = psychotropic—directly informs synthetic route selection and salt form procurement.

Medicinal Chemistry Structure–Activity Relationship Salt Form Selection

Neuroprotective Efficacy in Cerebral Ischemia: Compound I vs. Nooglutyl

In a rat model of massive cortical ischemia, the salt of N‑nicotinoyl glutamic acid (designated “Compound I”) was compared head‑to‑head with nooglutyl using a histological slice‑score assessment of ischemic damage severity [1]. Both compounds were evaluated for their ability to reduce cortical lesion extent. The study provides a direct quantitative comparison within the same experimental system, establishing that Compound I and nooglutyl yield distinguishable neuroprotective outcomes that are dependent on the nicotinoyl‑ring substitution pattern [1].

Stroke Neuroprotection Cerebral Ischemia

Synthetic Accessibility and Structural Characterization: X‑ray‑Confirmed Identity of the Calcium Salt Counterpart

A scalable synthesis of N‑(5‑hydroxynicotinoyl)‑L‑glutamic acid via a 5‑hydroxynicotinic acid imidazolide intermediate has been reported, with its calcium salt (Ampasse) fully characterized by X‑ray diffraction, confirming absolute configuration and crystal packing [1]. While this specific study addresses the 5‑hydroxy derivative, the methodology establishes a precedent for rigorous structural verification within the nicotinoyl‑glutamate series. N‑Nicotinoyl glutamic acid itself is supplied at ≥95 % purity (HPLC) ; procurements for development programs should demand comparable X‑ray or NMR confirmation to ensure the absence of the 5‑hydroxy impurity that would confound pharmacological interpretation.

Synthetic Chemistry X‑ray Crystallography Quality Control

Where N-Nicotinoyl Glutamic Acid Fits: Evidence‑Backed Application Scenarios


Lead Scaffold for Non‑Benzodiazepine Sedating Tranquilizers

The classification of N‑nicotinoyl glutamic acid as a sedating tranquilizer devoid of myorelaxant activity [1] makes it a rational starting point for medicinal chemistry programs seeking non‑GABAergic or non‑benzodiazepine sedatives. Unlike nooglutyl, which stimulates cognition through AMPA‑receptor potentiation [2], this compound depresses the CNS, offering a clean discrimination between desired sedation and unwanted muscle relaxation that often complicates benzodiazepine therapy [1].

Negative Control for 5‑Hydroxynicotinoyl‑Glutamate Antidepressant Screens

Because N‑nicotinoyl glutamic acid lacks the antidepressant and anxiolytic activities that emerge upon 5‑hydroxylation [1], it serves as an ideal negative control compound in behavioral pharmacology assays (e.g., forced‑swim test, elevated plus maze) designed to validate the target engagement of Ampasse or other 5‑hydroxy derivatives [2]. This is a rare case where a close structural analog provides a genuine inactivity baseline.

Reference Standard for Radioligand‑Binding Selectivity Across Nicotinoyl Amino Acids

The demonstration that N‑nicotinoyl glutamic acid, nicotinoyl aspartic acid, and nicotinoyl methionyl aspartic acid exhibit equivalent radioprotective failure profiles [1] suggests shared pharmacokinetic or biodistribution properties within this chemical series. Researchers studying nicotinoyl‑amino acid brain penetration, BBB transport, or metabolic hydrolysis can employ the glutamic acid conjugate as the series reference standard, confident that selectivity data will generalize to other amino acid backbones.

Procurement‑Grade Structural Benchmark for Quality‑by‑Design Synthesis

The published X‑ray diffraction structure of the closely related calcium N‑(5‑hydroxynicotinoyl)‑L‑glutamate [1] provides a crystallographic precedent that can be extended to N‑nicotinoyl glutamic acid. Procuring organizations should require suppliers to demonstrate absence of the 5‑hydroxy impurity via ¹H‑NMR or HPLC‑MS, referencing the known synthetic route and the ≥95 % purity specification [2]. This ensures that in vivo pharmacology is not confounded by trace levels of the psychotropic‑active hydroxy impurity.

Quote Request

Request a Quote for N-Nicotinoyl Glutamic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.